BDP TR NHS ester
CAS No.: 150152-65-1
Cat. No.: VC0520673
Molecular Formula: C25H18BF2N3O5S
Molecular Weight: 521.3
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150152-65-1 |
---|---|
Molecular Formula | C25H18BF2N3O5S |
Molecular Weight | 521.3 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate |
Standard InChI | InChI=1S/C25H18BF2N3O5S/c27-26(28)29-17(14-18-6-10-21(30(18)26)22-2-1-13-37-22)5-9-20(29)16-3-7-19(8-4-16)35-15-25(34)36-31-23(32)11-12-24(31)33/h1-10,13-14H,11-12,15H2 |
Standard InChI Key | BQEJRWFJZINFCP-UHFFFAOYSA-N |
SMILES | [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)ON6C(=O)CCC6=O)(F)F |
Appearance | Solid powder |
Introduction
Chemical Composition and Structure
BDP TR NHS ester belongs to the borondipyrromethene (BODIPY) family of fluorescent dyes. The compound consists of a boron-dipyrromethene core with an N-hydroxysuccinimide (NHS) ester functional group that enables biomolecule conjugation.
Basic Chemical Properties
The chemical properties of BDP TR NHS ester are summarized in the following table:
Property | Value |
---|---|
Chemical Name | Borondipyrromethene TR NHS ester |
CAS Number | 150152-65-1 |
Molecular Formula | C₂₅H₁₈BF₂N₃O₅S |
Molecular Weight | 521.3 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate |
Appearance | Dark blue-black crystals |
Solubility | Good in DMF, DMSO, and DCM |
Structural Characteristics
The BDP TR NHS ester molecule features a thiophene-substituted BODIPY core that contributes to its red-shifted absorption and emission properties. The NHS ester functional group is connected to the fluorophore through a phenoxy linker, which allows for efficient coupling with primary amines . This structural configuration enables the creation of stable bioconjugates while preserving the fluorescent properties of the dye .
Spectroscopic Properties
BDP TR NHS ester exhibits spectroscopic characteristics similar to those of Texas Red (ROX) dye, making it valuable for applications requiring longer wavelength fluorescence detection.
Absorption and Emission Profile
The spectroscopic properties of BDP TR NHS ester are summarized in the following table:
Property | Value |
---|---|
Excitation/Absorption Maximum | 589 nm |
Extinction Coefficient (ε) | 69,000 L·mol⁻¹·cm⁻¹ |
Emission Maximum | 616 nm |
Fluorescence Quantum Yield | 0.9 |
CF 260 | 0.15 |
CF 280 | 0.19 |
Performance Characteristics
Functional Applications
Bioconjugation Chemistry
The NHS ester group present in BDP TR NHS ester is designed specifically for reacting with primary amine groups. This reaction occurs efficiently under mild conditions:
-
The NHS ester reacts specifically with primary amines (such as lysine residues in proteins) at neutral to slightly basic pH conditions (pH 7-9) .
-
This reaction forms a stable amide bond between the fluorophore and the target biomolecule .
-
The conjugation can be performed with various targets including proteins, peptides, antibodies, aminosilane-coated surfaces, and other amine-modified biopolymers .
Research Applications
BDP TR NHS ester finds utility in numerous research fields due to its favorable spectral characteristics and conjugation capabilities:
Comparative Analysis and Variants
BDP TR-X-NHS Ester Comparison
A significant variant of BDP TR NHS ester is the BDP TR-X-NHS ester, which incorporates an extended linker:
Feature | BDP TR NHS ester | BDP TR-X-NHS ester |
---|---|---|
Molecular Weight | 521.3 g/mol | 634.46 g/mol |
Molecular Formula | C₂₅H₁₈BF₂N₃O₅S | C₃₁H₂₉N₄BF₂O₆S |
CAS Number | 150152-65-1 | 197306-80-2 |
Linker | Standard | Extended aminohexanoic acid (C6) linker |
Primary Advantage | Compact size | Better separation between dye and biomolecule |
The BDP TR-X-NHS ester variant provides improved separation between the fluorophore and the conjugated biomolecule due to its extended aminohexanoic acid (C6) linker . This separation can be advantageous in reducing potential steric hindrance or fluorophore-induced perturbation of biomolecule function . According to recent market information, BDP TR-X-NHS ester appears to be supplanting the original BDP TR NHS ester in commercial offerings .
Advantages Over Other Fluorophores
BDP TR NHS ester offers several advantages compared to other fluorophores in the same spectral range:
-
High photostability allows for extended imaging periods without significant photobleaching
-
Exceptional quantum yield (0.9) contributes to brighter signals and improved detection sensitivity
-
Moderate hydrophobicity provides a balance between solubility in aqueous environments and cell permeability
-
Relatively low molecular weight (521.3 g/mol) minimizes steric interference with biomolecule function
-
Long excited-state lifetime makes it particularly suitable for fluorescence polarization applications
Recent Research Trends
Recent scientific investigations have expanded the applications of BDP TR NHS ester in various fields:
Advanced Imaging Applications
The exceptional photophysical properties of BDP TR NHS ester have led to its adoption in advanced imaging techniques. Researchers have leveraged its high quantum yield and photostability for extended time-lapse imaging of cellular processes . Additionally, its large two-photon cross-section has proven valuable for deep tissue imaging with reduced photodamage .
Multiplex Detection Systems
The spectral characteristics of BDP TR NHS ester, with excitation at 589 nm and emission at 616 nm, position it well for multiplex detection systems where multiple fluorophores are used simultaneously. This application has been particularly useful in high-content screening and cytometry applications . Recent patent literature mentions its utility in developing chemiluminescent compounds for multiplexing applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume